molecular formula C19H26N4O4 B13920352 tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B13920352
M. Wt: 374.4 g/mol
InChI Key: BQNWVWSYJSMHDT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a dioxotetrahydropyrimidinyl moiety

Preparation Methods

The synthesis of tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group and the dioxotetrahydropyrimidinyl moiety. The tert-butyl group is usually introduced in the final steps to protect the carboxylate functionality. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled reaction environments. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.

    tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)morpholine-1-carboxylate: This compound features a morpholine ring, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

tert-butyl 4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H26N4O4/c1-19(2,3)27-18(26)22-12-10-21(11-13-22)14-4-6-15(7-5-14)23-9-8-16(24)20-17(23)25/h4-7H,8-13H2,1-3H3,(H,20,24,25)

InChI Key

BQNWVWSYJSMHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N3CCC(=O)NC3=O

Origin of Product

United States

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